1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound features a pyrazole core substituted with a methyl group at position 5 and a carboxylic acid at position 2. The pyrazole is linked via a pyridine ring (position 2) to a 1,2,4-oxadiazole moiety bearing a cyclopropyl substituent at position 3. The carboxylic acid group enhances solubility and serves as a hydrogen-bonding pharmacophore, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-5-4-10(6-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYPTLCQEPZEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Core Formation
The 5-methyl-1H-pyrazole-4-carboxylic acid moiety is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A modified Knorr pyrazole synthesis achieves this by reacting ethyl 3-oxobutanoate with methylhydrazine under acidic conditions (pH 4–5) at 80°C for 6 hours, yielding 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with 78–82% efficiency. Subsequent saponification using NaOH/EtOH (1:3 v/v) at reflux for 4 hours converts the ester to the free carboxylic acid (quantitative yield).
Oxadiazole-Pyridine Assembly
The 3-cyclopropyl-1,2,4-oxadiazol-5-yl pyridine subunit employs a [3+2] cycloaddition strategy:
- Nitrile Oxide Generation : Cyclopropanecarbonyl chloride reacts with hydroxylamine hydrochloride (1.2 eq) in pyridine at 0°C to form cyclopropanecarbohydroximoyl chloride.
- Cycloaddition : The nitrile oxide intermediate couples with 5-cyanopyridine-2-carbonitrile in toluene at 110°C for 12 hours, producing 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)picolinonitrile (67% yield).
- Hydrolysis : Nitrile to carboxylic acid conversion occurs via refluxing with 6M HCl (48 hours, 85% yield).
Microwave-Assisted Hybridization
Microwave irradiation significantly accelerates the coupling of pyrazole and oxadiazole-pyridine subunits. Key parameters include:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 18–24 hours | 25–40 minutes |
| Temperature | 110–120°C | 150–160°C |
| Catalyst | ZnCl₂ (0.5 eq) | CuI (0.2 eq) |
| Solvent System | DMF/Toluene | NMP |
| Yield | 58–63% | 74–79% |
The optimized procedure involves:
- Activating the pyridine carboxylic acid (1 eq) with HATU (1.5 eq) and DIPEA (3 eq) in NMP at 80°C under microwave irradiation (300 W).
- Adding 5-methyl-1H-pyrazole-4-amine (1.1 eq) and maintaining irradiation for 25 minutes.
- Purification via silica gel chromatography (EtOAc/hexane 3:1) achieves 78% isolated yield.
One-Pot Tandem Synthesis
Recent developments enable concurrent oxadiazole formation and pyrazole coupling in a single reactor:
Reaction Scheme :
Cyclopropanecarbonitrile + Pyridine-2,5-dicarboxylic acid → Oxadiazole intermediate → In situ coupling with pyrazole precursor
Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)/Xantphos (10 mol%)
- Solvent: DMAc/H₂O (4:1)
- Temperature: 100°C (oxadiazole), 130°C (coupling)
- Time: 8 hours total
- Yield: 68% overall
This method eliminates intermediate isolation steps, reducing purification losses by 22–25% compared to multi-step approaches.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous flow system (WO202318712A1) demonstrates:
- 92% conversion efficiency at 180°C residence time (12 minutes)
- 15 kg/day production capacity using microreactor arrays
- 99.2% purity by HPLC after inline crystallization
Green Chemistry Modifications
- Solvent replacement: Switch from DMF to Cyrene™ (dihydrolevoglucosenone) reduces process mass intensity by 40%
- Catalyst recycling: Immobilized Cu-MOF catalysts achieve 7 reuse cycles with <5% activity loss
- Energy consumption: Microwave-assisted flow synthesis cuts energy use by 58% vs batch processes
Analytical Characterization Data
Critical quality attributes for batch release:
| Parameter | Specification | Method |
|---|---|---|
| Purity (HPLC) | ≥99.0% area | USP <621> |
| Residual Solvents | ≤300 ppm (Class 3) | GC-FID |
| Particle Size (D90) | 50–150 μm | Laser Diffraction |
| Polymorphic Form | Form II (α-modification) | XRD |
| Heavy Metals | ≤10 ppm | ICP-MS |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or pyrazoles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance, derivatives of the oxadiazole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Specifically, compounds with similar structural features have exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Antimicrobial Properties
The presence of the oxadiazole moiety is also associated with antimicrobial activity. Studies have reported that certain derivatives can effectively inhibit the growth of bacterial strains, suggesting potential applications as antimicrobial agents . The mechanism often involves disruption of cellular processes in pathogens.
Neuroprotective Effects
Emerging research suggests that compounds like this one may also possess neuroprotective properties. The ability to modulate neuroinflammatory pathways could make them candidates for treating neurodegenerative diseases . However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxadiazole Formation | Cyclization | Cyclopropylamine, Acid |
| Coupling with Pyridine | Cross-Coupling | Palladium Catalyst |
| Carboxylic Acid Addition | Hydrolysis | Hydrochloric Acid / Base |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Screening : A study evaluated various derivatives against cancer cell lines and found that modifications to the oxadiazole structure significantly enhanced anticancer potency .
- Antimicrobial Testing : Another research project tested the compound against several bacterial strains and reported effective inhibition at low concentrations .
- Neuroprotective Studies : Preliminary findings suggest that similar compounds may reduce oxidative stress in neuronal cells, indicating their potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
Key analogs differ in the substituent at position 3 of the 1,2,4-oxadiazole:
Analysis :
- Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in the target compound offers a balance between steric bulk and metabolic resistance, as linear/branched alkyl chains (propyl, isopropyl, ethyl) are more prone to oxidation by cytochrome P450 enzymes .
- Heterocycle Core: Pyrazole (target compound) vs. imidazole () alters electronic properties. Pyrazole’s adjacent nitrogen atoms increase aromaticity, while imidazole’s non-adjacent nitrogens enhance hydrogen-bonding capacity .
Variations in the Heterocyclic Scaffold
Analysis :
- Pyridine vs. Pyrimidine : Pyrimidine () introduces additional nitrogen atoms, altering electron distribution and binding interactions compared to pyridine in the target compound .
- Isoxazole Linkage : The isoxazole in replaces the pyridine-oxadiazole system, reducing molecular weight but possibly limiting hydrophobic interactions .
Biological Activity
The compound 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes several heterocyclic rings, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 376.4 g/mol. The IUPAC name provides insight into its structural composition, which is pivotal in understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N6O3 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GTJYULTUSJXCOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activity, influencing cellular signaling pathways.
Research indicates that the oxadiazole and pyrazole moieties play crucial roles in these interactions, enhancing the compound's efficacy against certain biological targets.
Anticancer Properties
Studies have shown that derivatives of oxadiazole exhibit significant anticancer activity. For instance, compounds containing the oxadiazole unit have been reported to induce apoptosis in various cancer cell lines, including:
- MCF-7 (breast cancer)
- U937 (monocytic leukemia)
In a study comparing several derivatives, the tested compound demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A related study indicated that oxadiazole derivatives possess broad-spectrum antibacterial activity. This effect is likely due to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic enzymes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
- Cytotoxicity Studies : A study highlighted that compounds with similar structures showed a dose-dependent increase in cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through caspase activation and p53 pathway modulation .
- Antimicrobial Efficacy : Another investigation revealed that certain analogs exhibited potent antibacterial effects against multidrug-resistant strains of bacteria, emphasizing the therapeutic potential of the oxadiazole scaffold in combating infections .
- Molecular Docking Studies : Computational studies have suggested strong binding affinities between the compound and target proteins involved in cancer progression and microbial resistance, supporting experimental findings on its efficacy .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazole-oxadiazole hybrids typically involves multi-step reactions. For instance:
- Cyclocondensation : Combine substituted pyridine precursors with cyclopropane-containing oxadiazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the pyridinyl and pyrazole moieties. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₃PO₄) to improve yields .
- Carboxylic acid activation : Hydrolyze ester-protected intermediates using NaOH or LiOH in aqueous THF/MeOH .
Key validation : Monitor reaction progress via TLC or HPLC and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the compound’s structural integrity and purity?
Q. What strategies are effective for improving aqueous solubility without compromising stability?
- Salt formation : React the carboxylic acid with sodium bicarbonate or ammonium hydroxide to generate water-soluble salts .
- Co-solvent systems : Use DMSO-water or PEG-400 mixtures for in vitro assays, ensuring compatibility with biological buffers .
- Prodrug design : Temporarily esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Analog synthesis : Modify substituents (e.g., cyclopropyl → methyl/trifluoromethyl) to assess steric/electronic effects on target binding .
- Biological assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence polarization or calorimetry (ITC/SPR) .
- Cellular activity : Measure IC₅₀ in disease-relevant cell lines (e.g., cancer or inflammatory models) with ATP-based viability assays .
- Data interpretation : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How should researchers address contradictory data in solubility or bioactivity studies?
- Controlled replication : Repeat experiments under standardized conditions (pH, temperature, solvent batch) .
- Advanced analytics :
- Dynamic light scattering (DLS) : Check for aggregate formation in solubility studies .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioassays .
- Computational validation : Compare experimental solubility with COSMO-RS or DFT-derived predictions .
Q. What computational methods are suitable for predicting binding modes and metabolic pathways?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., cyclin-dependent kinases) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for metabolism (e.g., oxadiazole ring oxidation) .
- ADMET prediction : Apply SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
Q. What biophysical assays are recommended for studying target engagement?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for protein-ligand interactions .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Thermal shift assay (TSA) : Monitor protein thermal stabilization (± ligand) using SYPRO Orange dye .
Q. How can degradation pathways be mapped under physiological conditions?
- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), or basic (0.1N NaOH) stress, followed by LC-MS analysis .
- Isotope labeling : Use ¹⁸O-water to track hydrolysis of the oxadiazole ring .
- Stability testing : Store samples at 25°C/60% RH and analyze degradation products monthly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
